molecular formula C27H41ClN4O10 B12375792 Thalidomide-NH-PEG6-NH2 (hydrochloride)

Thalidomide-NH-PEG6-NH2 (hydrochloride)

Cat. No.: B12375792
M. Wt: 617.1 g/mol
InChI Key: WXPOWWGXEHCJTC-UHFFFAOYSA-N
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Description

Thalidomide-NH-PEG6-NH2 (hydrochloride) is a derivative of Thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, facilitating the recruitment of the CRBN protein. It is often used in the construction of proteolysis-targeting chimeras (PROTACs), which are molecules that can target specific proteins for degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-PEG6-NH2 (hydrochloride) typically involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker. The process begins with the activation of Thalidomide, followed by the attachment of the PEG6 linker through a series of chemical reactions.

Industrial Production Methods

Industrial production methods for Thalidomide-NH-PEG6-NH2 (hydrochloride) are similar to laboratory synthesis but on a larger scale. These methods often involve the use of automated reactors and purification systems to ensure high yield and purity. The process is carefully monitored to maintain consistent quality and to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-PEG6-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Thalidomide-NH-PEG6-NH2 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thalidomide-NH-PEG6-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system. This process is crucial for regulating protein levels within cells and can be harnessed to eliminate disease-causing proteins .

Comparison with Similar Compounds

Similar Compounds

  • Thalidomide-5-PEG6-NH2 hydrochloride
  • Pomalidomide-PEG4-NH2 hydrochloride
  • Lenalidomide-PEG6-NH2 hydrochloride

Uniqueness

Thalidomide-NH-PEG6-NH2 (hydrochloride) stands out due to its specific PEG6 linker, which provides unique properties such as increased solubility and stability. This makes it particularly suitable for constructing PROTACs and other therapeutic agents .

Properties

Molecular Formula

C27H41ClN4O10

Molecular Weight

617.1 g/mol

IUPAC Name

4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C27H40N4O10.ClH/c28-6-8-36-10-12-38-14-16-40-18-19-41-17-15-39-13-11-37-9-7-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-4-5-23(32)30-25(22)33;/h1-3,22,29H,4-19,28H2,(H,30,32,33);1H

InChI Key

WXPOWWGXEHCJTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

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